

Discovery and history of enterolactone research

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Discovery and Research of **Enterolactone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterolactone is a mammalian lignan of significant interest in the fields of nutrition, pharmacology, and drug development. Formed by the metabolic action of the gut microbiota on plant-based lignan precursors, **enterolactone** has been the subject of extensive research due to its potential biological activities, including weak estrogenic and anti-estrogenic effects, and its association with a reduced risk of certain chronic diseases, particularly hormone-dependent cancers. This technical guide provides a comprehensive overview of the discovery and history of **enterolactone** research, detailed experimental protocols for its analysis, a summary of key quantitative data, and an exploration of its known signaling pathways.

Discovery and History of Enterolactone Research

The journey of **enterolactone** research began with the identification of a novel compound in human and animal urine. The seminal work in this area was conducted in the early 1980s.

Initial Identification:

The definitive identification of **enterolactone**, chemically known as trans-2,3-bis(3-hydroxybenzyl)- γ -butyrolactone, was first reported in a 1981 publication by Setchell and colleagues in the *Biochemical Journal*.^{[1][2]} This study utilized a combination of gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR)

spectroscopy, and infrared (IR) spectroscopy to elucidate the structure of this and a related compound, enterodiol, from human and animal urine.[1][2]

The Link to Diet and Gut Microbiota:

Shortly after its identification, researchers began to unravel the origins of **enterolactone**. A pivotal 1982 paper in The Lancet by Adlercreutz and his team established a crucial link between dietary fiber intake, the excretion of **enterolactone** and enterodiol, and a potential protective role against breast cancer.[3] They observed significantly lower urinary lignan excretion in women with breast cancer compared to vegetarian and omnivorous women, proposing that the precursors of these "human lignans" were derived from fiber-rich foods and metabolized by the intestinal microflora.[3] This laid the groundwork for decades of research into the health effects of dietary lignans and their microbial metabolites.

Key Milestones in **Enterolactone** Research:

- Early 1980s: Definitive identification of **enterolactone** and enterodiol in human urine and the establishment of their dietary origin from plant lignans metabolized by gut bacteria.[1][2][3]
- Late 1980s - 1990s: Development of more refined analytical methods, including stable isotope dilution GC-MS, for the accurate quantification of **enterolactone** in biological fluids. [1][4] This period also saw a burgeoning interest in the biological activities of **enterolactone**, particularly its weak estrogenic and anti-estrogenic properties.[5]
- 2000s - Present: The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled high-throughput and highly sensitive quantification of **enterolactone** and its conjugates in plasma and urine.[6][7] Research has expanded to investigate the specific signaling pathways modulated by **enterolactone**, its pharmacokinetic profile, and its potential therapeutic applications in various diseases, including cancer and cardiovascular conditions.[8][9][10][11]

Experimental Protocols

This section provides detailed methodologies for the quantification of **enterolactone** in biological samples and for assessing its biological activity in vitro.

Quantification of Enterolactone in Human Plasma by LC-MS/MS

This protocol is adapted from validated methods for the sensitive quantification of **enterolactone**.^{[6][7]}

Objective: To quantify the concentration of **enterolactone** in human plasma.

Materials:

- Human plasma samples
- **Enterolactone** standard
- ¹³C₃-labeled **enterolactone** (internal standard)
- β -glucuronidase/sulfatase from *Helix pomatia*
- Sodium acetate buffer (pH 5.0)
- Diethyl ether
- Acetonitrile (LC-MS grade)
- Formic acid
- Water (LC-MS grade)
- Solid-phase extraction (SPE) cartridges
- LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

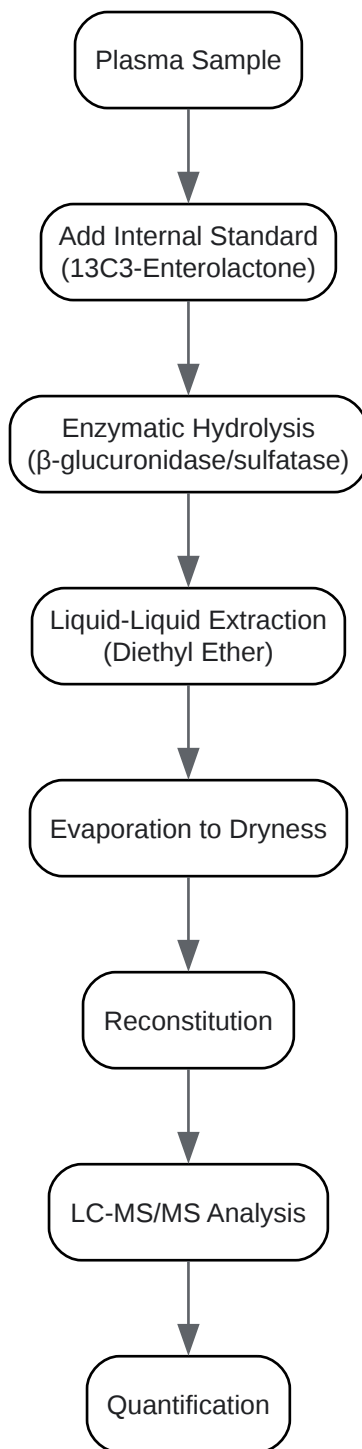
- Sample Preparation:
 - Thaw plasma samples on ice.
 - To 300 μ L of plasma, add the internal standard (¹³C₃-labeled **enterolactone**).

- Add 1 mL of sodium acetate buffer (pH 5.0).
- Add 50 μ L of β -glucuronidase/sulfatase solution.
- Incubate at 37°C for 4 hours to hydrolyze **enterolactone** conjugates.
- Extraction:
 - Perform a liquid-liquid extraction by adding 5 mL of diethyl ether.
 - Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
 - Transfer the organic (upper) layer to a new tube.
 - Repeat the extraction step.
 - Evaporate the pooled organic fractions to dryness under a gentle stream of nitrogen.
- LC-MS/MS Analysis:
 - Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
 - Inject a suitable volume (e.g., 10 μ L) onto the LC-MS/MS system.
 - LC Conditions:
 - Column: A suitable C18 reversed-phase column.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to separate **enterolactone** from other matrix components.
 - Flow Rate: A typical flow rate for the column used.
 - MS/MS Conditions:

- Ionization Mode: Negative electrospray ionization (ESI-).
- Multiple Reaction Monitoring (MRM): Monitor the transitions for both native and labeled **enterolactone**.
- Quantification:
 - Construct a calibration curve using known concentrations of the **enterolactone** standard.
 - Calculate the concentration of **enterolactone** in the plasma samples based on the peak area ratio of the analyte to the internal standard.

Experimental Workflow for **Enterolactone** Quantification

Workflow for Enterolactone Quantification in Plasma



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Caption: A flowchart illustrating the key steps in the quantification of **enterolactone** from plasma samples.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the effect of **enterolactone** on the proliferation of cancer cells.[\[12\]](#)

Objective: To determine the effect of **enterolactone** on the viability and proliferation of a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

- MCF-7 human breast cancer cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Enterolactone**
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., acidified isopropanol)
- 96-well cell culture plates
- Microplate reader

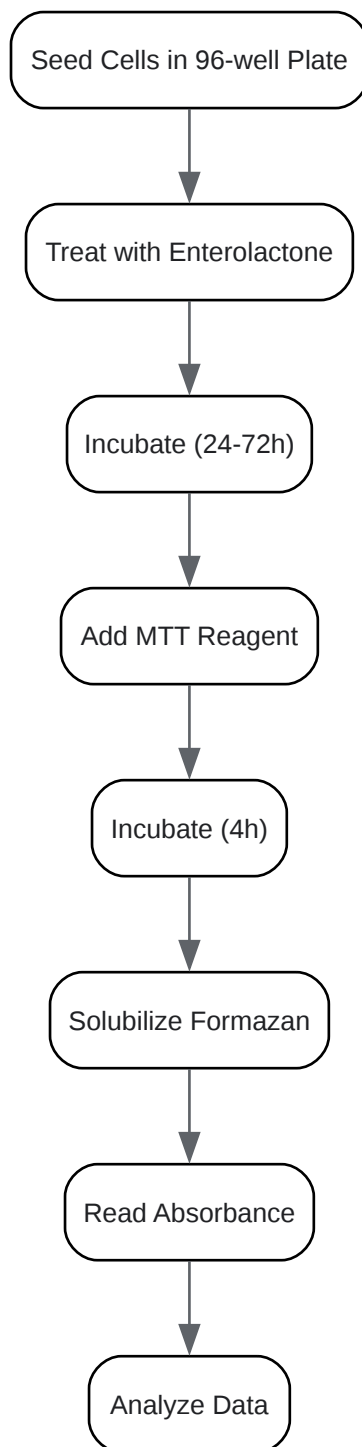
Procedure:

- Cell Seeding:
 - Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
 - Seed the cells into a 96-well plate at a density of 5×10^3 cells per well and incubate overnight.

- Treatment:
 - Prepare a stock solution of **enterolactone** in DMSO.
 - Prepare serial dilutions of **enterolactone** in serum-free medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 μ M).
 - Remove the culture medium from the wells and replace it with the medium containing different concentrations of **enterolactone**. Include a vehicle control (DMSO) and an untreated control.
- Incubation:
 - Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Assay:
 - After the incubation period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours at 37°C.
 - Remove the medium and add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the control group.
 - Plot a dose-response curve to determine the IC₅₀ value (the concentration of **enterolactone** that inhibits cell growth by 50%).

Workflow for MTT Cell Proliferation Assay

Workflow for MTT Cell Proliferation Assay



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Caption: A diagram showing the sequential steps of an MTT assay to assess cell viability.

Quantitative Data

This section summarizes quantitative data on **enterolactone** concentrations in human biological fluids and its pharmacokinetic parameters.

Table 1: Enterolactone Concentrations in Human Plasma/Serum

Population/Condition	Sample Size	Mean/Median Concentration (nmol/L)	Dietary Context	Reference
Healthy Finnish Adults	10	Varied by individual (see notes)	Habitual Diet	[2][6]
Healthy Finnish Adults	10	Significantly increased post-supplementation	8-day flaxseed supplementation (25 g/day)	[2][6]
Hypercholesterolemic Subjects	-	Significantly increased post-supplementation	8-week flaxseed lignan extract (300-600 mg SDG/day)	[3]
Men's Lifestyle Validation Study	303	29.3 nM (average)	Varied dietary lignan intake	[13]
Postmenopausal Women	22	C _{max} = 4.8 ng/mL (at 24h)	Single dose of 7-hydroxymatairesinol	[14]

Note: In the study by Saarinen et al. (2010), baseline **enterolactone** concentrations varied significantly between individuals. After flaxseed supplementation, total **enterolactone** levels increased dramatically, with concentrations of the (+)-enantiomer increasing 23- to 188-fold.[2][6]

Table 2: Pharmacokinetic Parameters of Enterolactone in Humans

Parameter	Value (Mean \pm SD)	Study Population	Precursor Administered	Reference
Time to Maximum Concentration (T _{max})	19.7 \pm 6.2 hours	12 healthy volunteers	Secoisolariciresinol diglucoside (SDG)	[9]
Elimination Half-life (t _{1/2})	12.6 \pm 5.6 hours	12 healthy volunteers	SDG	[9]
Area Under the Curve (AUC)	1762 \pm 1117 nmol/L·h	12 healthy volunteers	SDG	[9]
Mean Residence Time (MRT)	35.8 \pm 10.6 hours	12 healthy volunteers	SDG	[9]

Signaling Pathways Modulated by Enterolactone

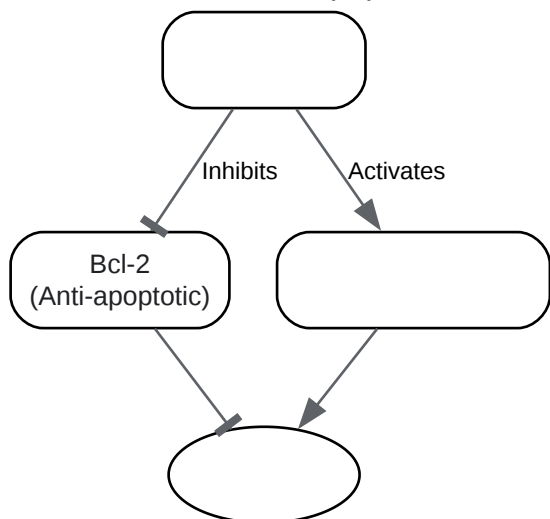
Enterolactone exerts its biological effects through the modulation of various cellular signaling pathways. Its anticancer properties, in particular, have been linked to its ability to influence pathways involved in cell proliferation, apoptosis, and angiogenesis.

Inhibition of Cancer Cell Growth and Induction of Apoptosis:

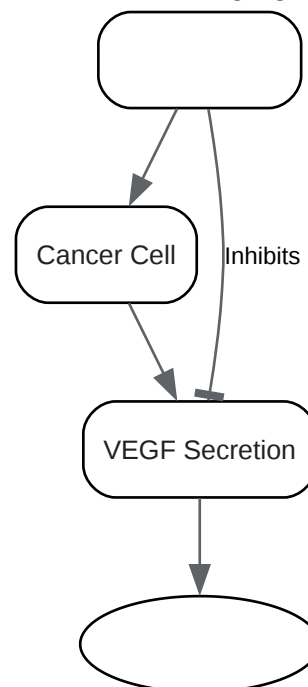
Enterolactone has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells.[10][12][15] This is often accompanied by the induction of apoptosis (programmed cell death). Mechanistically, **enterolactone** can down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate the expression of pro-apoptotic proteins such as the cleaved form of Caspase-3.[15]

Enterolactone-Induced Apoptosis Pathway

Enterolactone-Induced Apoptosis Pathway



Enterolactone's Anti-Angiogenic Effect



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- To cite this document: BenchChem. [Discovery and history of enterolactone research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190478#discovery-and-history-of-enterolactone-research]

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